Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)
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Overview
Description
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is a coordination compound with the molecular formula C10H12F6N4O6PdS2 and a molecular weight of 568.76 g/mol . It is commonly used in various chemical reactions due to its catalytic properties and is known for its stability in polar solvents like acetonitrile, water, and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of trifluoromethanesulfonic acid . The reaction typically involves dissolving palladium(II) chloride in acetonitrile, followed by the addition of trifluoromethanesulfonic acid. The mixture is then stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product . The compound is then purified through crystallization and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include halides, organometallic compounds, and various ligands . Typical reaction conditions involve the use of polar solvents, inert atmospheres, and controlled temperatures to optimize reaction efficiency .
Major Products
The major products formed from reactions involving Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) include various organic compounds, such as aryl halides, alkenes, and alkynes . These products are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) involves its role as a catalyst in various chemical reactions. The palladium center coordinates with acetonitrile ligands, which can be easily displaced by other ligands or reactants . This coordination facilitates the activation of chemical bonds, leading to the formation of new products . The compound’s effectiveness as a catalyst is attributed to its ability to stabilize transition states and lower activation energies in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure but uses tetrafluoroborate as the counterion.
Palladium(II) acetate: Another palladium-based catalyst commonly used in organic synthesis.
Palladium(II) chloride: A precursor to many palladium catalysts, including Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate).
Uniqueness
Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) is unique due to its high stability in polar solvents and its effectiveness in catalyzing a wide range of chemical reactions . Its ability to facilitate both oxidation and reduction reactions, as well as its role in cross-coupling reactions, makes it a versatile and valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRMHIBEZBOSNG-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O6PdS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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